![molecular formula C9H15N3O4S B2653664 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-96-8](/img/structure/B2653664.png)
3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
“3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound with a molecular weight of 219.67 . It is a derivative of imidazolidine-2,4-dione, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidin-4-yl group attached to an imidazolidine-2,4-dione core . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Physical And Chemical Properties Analysis
This compound is a white solid with an unremarkable aroma . It is practically insoluble in water but soluble in phosphate buffer, pH 7.1 .Scientific Research Applications
- MSPI has been explored for its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
- MSPI has shown promise in protecting neurons from oxidative stress and inflammation. It may have applications in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. Researchers are studying its ability to modulate neuroinflammation and enhance neuronal survival .
- Inflammation plays a crucial role in various diseases. MSPI has been investigated for its anti-inflammatory effects, potentially through modulation of cytokines and immune responses. Its ability to suppress inflammatory pathways makes it an interesting candidate for drug development .
- MSPI exhibits antimicrobial properties against bacteria, fungi, and even some drug-resistant strains. Researchers have explored its potential as a novel antibiotic or antifungal agent. Mechanistic studies are ongoing to understand its mode of action .
- Some studies suggest that MSPI may have cardiovascular benefits. It could influence blood pressure regulation, vascular tone, or platelet aggregation. Investigations are ongoing to determine its impact on cardiovascular health.
- Researchers have used MSPI as a chemical probe to study enzyme inhibition. Its unique structure allows it to interact with specific enzymes, making it valuable for understanding biological processes. For instance, it has been explored as an inhibitor of certain kinases or proteases .
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Properties
Antimicrobial Activity
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by imidazole derivatives, there may be potential for “3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” in various therapeutic areas .
properties
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-17(15,16)11-4-2-7(3-5-11)12-8(13)6-10-9(12)14/h7H,2-6H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYQQKHPRJACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione |
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